![molecular formula C17H15N3O5S B3019327 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 886925-65-1](/img/structure/B3019327.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted 1,3,4-oxadiazole derivatives is a multi-step process that begins with the conversion of various starting materials such as 4-chlorophenoxyacetic acid, phenyl acetic acid, and benzoic acid into their corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols . These intermediates are then reacted with different N-substituted-2-bromoacetamides in the presence of polar aprotic solvents like DMF and bases such as sodium hydride (NaH) or potassium hydroxide to yield the final N-substituted 1,3,4-oxadiazole derivatives . The structures of these compounds are confirmed using spectral techniques such as IR, 1H-NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of these N-substituted 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring . The NMR study of a novel derivative containing a benzimidazole moiety revealed the presence of two isomers, trans and cis, with the trans isomer being more dominant . The molecular docking studies of these compounds with enzymes like α-chymotrypsin have shown significant correlation with bioactivity data, indicating the importance of the molecular structure in their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include esterification, hydrazinolysis, cyclization, and substitution reactions . The cyclization step to form the 1,3,4-oxadiazole ring is typically achieved by treating the hydrazide with carbon disulfide and a base . The final substitution reaction at the thiol position of the oxadiazole ring with electrophiles leads to the formation of the N-substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these N-substituted 1,3,4-oxadiazole derivatives are largely determined by the substituents on the oxadiazole ring. These compounds have shown potential as antibacterial agents against both Gram-negative and Gram-positive bacteria . They also exhibit moderate inhibitory activity against enzymes like α-chymotrypsin, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . The cytotoxicity studies indicate that most of these compounds are less cytotoxic, making them potential candidates for further biological screening .
properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVZVMSVOUSRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
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